3,6-Bis(2-chloroethyl)piperazine-2,5-dione
Description
Contextualizing 3,6-Bis(2-chloroethyl)piperazine-2,5-dione within the Piperazine-2,5-dione Class
The piperazine-2,5-dione ring system is the central structural motif for a large and diverse group of organic compounds. This framework is also known as a diketopiperazine (DKP).
Diketopiperazines are a widespread family of secondary metabolites found in a variety of natural sources, including bacteria, fungi, marine organisms, plants, and animals. nih.gov They are the simplest form of cyclic peptides, often arising from the condensation of two amino acids. nih.gov This natural prevalence has inspired extensive research into their biological activities.
In the realm of medicinal chemistry, the DKP scaffold is considered a "privileged structure." nih.gov This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them valuable starting points for drug discovery. Their rigid conformation and stereochemical diversity allow for the precise spatial arrangement of functional groups, which is crucial for molecular recognition and biological function. nih.gov Consequently, synthetic chemists frequently use the piperazine-2,5-dione core to generate libraries of bioactive molecules with potential applications ranging from antimicrobial to anticancer agents. nih.govresearchgate.net
The introduction of halogen atoms, such as chlorine, into the structure of piperazine-2,5-dione derivatives can significantly alter their biological and chemical properties. Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.
For instance, research into related halogenated compounds has revealed potent biological effects. A notable example, though structurally distinct from the subject of this article, is 2,5-Piperazinedione, 3,6-bis(5-chloro-2-piperidyl)-,dihydrochloride (NSC-135758). Studies on this molecule demonstrated its capacity to inhibit DNA synthesis in cancer cells. nih.govnih.gov This activity was linked to its function as an alkylating agent, a mechanism of action common to several chemotherapy drugs. nih.gov Such findings underscore the potential of chloro-substituted piperazinediones to function as biologically active agents, thereby driving research interest in this subclass of compounds.
Overview of Research Trajectories for the Chemical Compound
Academic investigation into this compound appears to be limited, with early work dating back to the mid-20th century. A 1951 publication by Harlan L. Goering in the Journal of the American Chemical Society focused on the dehydrochlorination of this specific compound, indicating early interest in its chemical reactivity. acs.org
In the contemporary research landscape, the compound is commercially available, often under names such as (L)-3,6-Bis(β-chloroethyl)-2,5-diketopiperazine or (S,S)-3,6-Bis(2-chloroethyl)-2,5-piperazinedione. scbt.com Its availability suggests a role as a research chemical or a building block in synthetic chemistry. However, a detailed examination of recent, publicly accessible literature does not reveal extensive studies or significant research programs dedicated specifically to elucidating its biological mechanism of action or therapeutic potential. The research trajectory appears sparse in comparison to other more widely studied diketopiperazine derivatives.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,6-bis(2-chloroethyl)piperazine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12Cl2N2O2/c9-3-1-5-7(13)12-6(2-4-10)8(14)11-5/h5-6H,1-4H2,(H,11,14)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USWJWDYDLDQLDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)C1C(=O)NC(C(=O)N1)CCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60968733 | |
| Record name | 3,6-Bis(2-chloroethyl)-3,6-dihydropyrazine-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60968733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5394-22-9 | |
| Record name | 3,6-Bis(2-chloroethyl)-2,5-piperazinedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005394229 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC17579 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17579 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC611 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=611 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,6-Bis(2-chloroethyl)-3,6-dihydropyrazine-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60968733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 3,6 Bis 2 Chloroethyl Piperazine 2,5 Dione and Its Derivatives
General Synthetic Strategies for Piperazine-2,5-diones
The synthesis of the piperazine-2,5-dione scaffold can be achieved through several established chemical pathways. These methods offer versatility in introducing various substituents onto the core ring structure.
Cyclization of Dipeptide Precursors
The most common and direct route to 3,6-disubstituted piperazine-2,5-diones is the intramolecular cyclization of a linear dipeptide precursor. researchgate.netorganic-chemistry.org This process typically involves heating the dipeptide, which prompts the head-to-tail condensation between the N-terminal amine and the C-terminal ester or carboxylic acid, eliminating a molecule of alcohol or water to form the stable six-membered ring. researchgate.netnih.gov The reaction can be performed in various solvents, including toluene, butanol, or ethylene (B1197577) glycol. whiterose.ac.uk The dipeptide precursors themselves are assembled from two amino acid units, which can be the same or different, allowing for the synthesis of symmetrical or unsymmetrical piperazine-2,5-diones.
Amide Bond Formation Approaches
The formation of the dipeptide precursor is a critical step that relies on standard peptide coupling techniques. The creation of the amide bond between two amino acids requires the activation of the carboxylic acid group of one amino acid before its reaction with the amino group of the second. nih.gov Common coupling reagents include carbodiimides, which facilitate the reaction. To prevent racemization, especially when using N-protected amino acids, additives are often employed. The choice of coupling reagents and conditions is crucial for achieving high yields and maintaining the stereochemical integrity of the chiral centers.
N-Alkylation and C-Acylation Techniques
Functionalization can also occur after the formation of the piperazine-2,5-dione ring. N-alkylation involves the substitution of the hydrogen atoms on the amide nitrogens. For instance, N-acetylpiperazine can be alkylated to produce N-alkylpiperazines after hydrolysis. mdpi.com
C-acylation or alkylation at the α-carbons (positions 3 and 6) is another powerful modification strategy. This often requires the pre-activation of the ring, for example, by N-acetylation. The N-acetyl groups increase the acidity of the α-protons, facilitating their removal by a base to form an enolate, which can then react with electrophiles like aldehydes or alkyl halides. researchgate.net This stepwise approach allows for the controlled synthesis of mono- or disubstituted derivatives. researchgate.net
Microwave-Assisted Synthesis
The application of microwave irradiation has significantly improved the synthesis of piperazine-2,5-diones. Compared to conventional thermal heating, microwave-assisted synthesis offers considerable advantages, including drastically reduced reaction times, often from hours to minutes, and improved yields. scbt.com This technique has been successfully applied to the cyclization of N-Boc protected dipeptide esters under solvent-free conditions, providing an efficient and environmentally friendly approach. scbt.com The high yields and short reaction times make microwave-assisted solid-phase synthesis a preferred method for creating libraries of diketopiperazine-based compounds. scbt.com
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of selected 2,5-Piperazinediones
| Entry | Dipeptide Precursor | Heating Method | Time | Yield (%) |
|---|---|---|---|---|
| 1 | Boc-Gly-Gly-OEt | Conventional (200 °C) | 2 h | 95 |
| 2 | Boc-Gly-Gly-OEt | Microwave (600 W) | 5 min | 98 |
| 3 | Boc-Ala-Phe-OMe | Conventional (200 °C) | 3 h | 75 |
| 4 | Boc-Ala-Phe-OMe | Microwave (600 W) | 8 min | 85 |
Use of Polyethylene (B3416737) Glycols as Reaction Media
In the pursuit of greener and more sustainable chemical processes, polyethylene glycol (PEG) has been utilized as a reaction medium for organic synthesis. The condensation of two α-amino acids to form 2,5-diketopiperazines can be effectively carried out in ethylene glycol at high temperatures (170–190 °C). whiterose.ac.uk This method is straightforward, involves a single reaction step with minimal purification, and avoids the use of toxic organic solvents. whiterose.ac.uk
Specific Synthetic Routes for 3,6-Bis(2-chloroethyl)piperazine-2,5-dione and Related Halogenated Analogs
While detailed experimental procedures for the synthesis of this compound are not extensively documented in recent literature, its preparation logically follows the general synthetic strategies outlined above. The existence of this specific compound, also known as (S,S)-3,6-Bis(2-chloroethyl)-2,5-piperazinedione, is confirmed in chemical catalogs. exlibrisgroup.com Historical academic work also points to its use as a precursor in the preparation of other amino acids. exlibrisgroup.comlookchem.com
The synthesis would presumably involve the cyclization of a dipeptide composed of two molecules of a 4-chloro-2-aminobutanoic acid derivative. This precursor amino acid, containing the required chloroethyl side chain, would be dimerized and cyclized using methods such as heating in a suitable solvent or via microwave assistance to yield the target molecule.
The synthesis of other halogenated piperazine-2,5-dione analogs has been more explicitly described. For example, the condensation of a pre-formed piperazine-2,5-dione ring with halogenated aromatic aldehydes provides a route to derivatives with halogenated substituents. A notable example is the synthesis of 2,5-Piperazinedione, 3,6-bis[(2-chlorophenyl)methylene]-, (Z,Z)-, which is prepared by reacting piperazine-2,5-dione with 2-chlorobenzaldehyde. nih.gov
Another approach to halogenated analogs involves using halogenated building blocks from the start. The reaction of piperazine (B1678402) with two equivalents of chloroacetyl chloride yields 1,4-bis(chloroacetyl)piperazine, a key intermediate that can be further modified. These examples demonstrate the feasibility of incorporating halogen atoms into the piperazine-2,5-dione scaffold, either on the side chains or as part of larger substituent groups.
Table 2: Examples of Synthesized Halogenated Piperazine-2,5-dione Derivatives
| Compound Name | Precursors | Method |
|---|---|---|
| 2,5-Piperazinedione, 3,6-bis[(2-chlorophenyl)methylene]-, (Z,Z)- | Piperazine-2,5-dione, 2-chlorobenzaldehyde | Condensation |
| 1,4-bis(chloroacetyl)piperazine | Piperazine, Chloroacetyl chloride | Acylation |
| This compound | 4-chloro-2-aminobutanoic acid (hypothetical) | Dimerization and Cyclization |
Precursor-Based Synthesis Utilizing Chloroethyl Amines
The synthesis of piperazine-2,5-diones, also known as diketopiperazines (DKPs), can be achieved through several routes, most commonly by the cyclization of dipeptides. csu.edu.aubaranlab.org For the specific synthesis of this compound, a plausible precursor-based approach involves the dimerization of an amino acid bearing a chloroethyl side chain, namely 4-chloro-2-aminobutanoic acid.
While direct cyclization of chloroethyl amines is a common method for producing piperazine rings, the synthesis of the 2,5-dione derivative specifically requires a strategy that facilitates amide bond formation. researchgate.netgoogle.com A general and convenient synthesis of N-aryl piperazines, for instance, has been described using bis(2-chloroethyl)amine (B1207034) hydrochloride and various anilines. researchgate.net However, to obtain the 2,5-dione structure, the cyclization of a dipeptide ester is a more conventional method. This process involves an intramolecular aminolysis that is highly dependent on the nature and sequence of the amino acids. nih.gov The synthesis would therefore likely proceed through the initial preparation of the requisite amino acid, followed by its conversion to a dipeptide ester, which then undergoes intramolecular cyclization to yield the target this compound.
Stereoselective Synthesis and Diastereoisomer Control in Diketopiperazines
Achieving stereochemical control is a critical aspect of synthesizing substituted diketopiperazines, as the chirality of the molecule is often crucial for its biological activity. proquest.com
Application of Chiral Auxiliaries and Catalysts
The enantioselective synthesis of chiral diketopiperazines often employs chiral auxiliaries and catalysts to direct the stereochemical outcome of reactions. researchgate.net Chiral auxiliaries, often derived from naturally occurring compounds like amino acids or terpenes, are essential tools for constructing complex molecules with high stereoselectivity. nih.gov In the context of DKPs, they can be used to control the stereochemistry during alkylation or other modification reactions on the DKP core.
More recently, transition-metal-catalyzed asymmetric hydrogenation has emerged as a highly efficient method for producing chiral DKPs. acs.org Catalytic systems, such as those employing rhodium or iridium complexes with chiral phosphine (B1218219) ligands (e.g., Rh/f-spiroPhos or Ir/SpinPHOX), have been developed for the asymmetric hydrogenation of prochiral 3-alkylidene- or 3,6-dialkylidene-2,5-diketopiperazines. acs.orgacs.orgnih.gov These methods provide access to a wide variety of chiral DKPs with high yields and excellent stereoselectivities. acs.orgnih.gov For example, cyclo[(S)-His-(S)-Leu] has been shown to adopt a specific conformation in solution that influences its catalytic activity and the sense of asymmetric induction. researchgate.net
Challenges in Stereochemical Purity (e.g., Racemization)
A significant challenge in the chemical synthesis of diketopiperazines is the potential for racemization, which can compromise the stereochemical purity of the final product. proquest.comnih.gov Racemization is a major issue because chirality is a critical factor for the bioactivity of many DKPs. proquest.com It can occur during multi-step chemical syntheses, particularly under basic conditions or during certain steps of solid-phase peptide synthesis, such as Fmoc-deprotection. proquest.comacs.orgpeptide.com
Several strategies have been developed to suppress racemization. In solid-phase synthesis, using 2-chlorotrityl chloride resin is preferred when the first two amino acids are prone to DKP formation, as its steric bulk inhibits the side reaction. peptide.com Another approach is to introduce the second and third amino acid residues as a pre-formed dipeptide unit, thereby bypassing the problematic dipeptide-resin intermediate. peptide.com Chemoenzymatic methods, which operate under mild conditions, have also been proposed as a way to synthesize various DKPs with little to no racemization. proquest.comnih.gov
Asymmetric Hydrogenation for Chiral Diketopiperazines
Asymmetric hydrogenation is a powerful and environmentally friendly technique for establishing stereocenters in chiral compounds, including diketopiperazines. acs.org This method has been successfully applied to the synthesis of chiral 3,6-disubstituted-2,5-diketopiperazines from 3,6-dialkylidene-1,4-dimethylpiperazine-2,5-diones. acs.orgnih.gov
Using an Iridium complex with a spiro nih.govnih.gov-1,6-nonadiene-based phosphine-oxazoline ligand (SpinPHOX), a double asymmetric hydrogenation can be performed to afford chiral cis-3,6-disubstituted-2,5-diketopiperazines in high yields with excellent optical purities. acs.orgnih.gov Similarly, a Rhodium complex with f-spiroPhos as the chiral ligand has been used to catalyze the hydrogenation of 3-alkylidene-2,5-diketopiperazines, achieving excellent enantioselectivities of up to 99.9% ee. acs.orgnih.gov A notable advantage of this method is that the product often precipitates from the reaction system, allowing for simple isolation by filtration, which is crucial for practical synthesis. acs.org The hydrogenation typically proceeds with high diastereoselectivity, favoring the formation of the cis isomer. csu.edu.aucsu.edu.au This selectivity is proposed to occur via a mechanism where the metal catalyst, after reducing one double bond, transfers across the same face of the DKP ring to reduce the second one. chemrxiv.org
| Catalyst System | Substrate Type | Diastereoselectivity (de) | Enantioselectivity (ee) | Yield | Reference |
|---|---|---|---|---|---|
| Ir/SpinPHOX Complex | 3,6-Dialkylidene-1,4-dimethylpiperazine-2,5-diones | >99% (exclusive cis) | Up to 98% | High | acs.orgnih.gov |
| Rh/(R,R)-f-spiroPhos Complex | (Z)-3-Benzylidenepiperazine-2,5-dione | N/A | 95% | 97% | acs.org |
| Rh/(R,R)-f-spiroPhos Complex | 3-Alkylidene-2,5-diketopiperazines | N/A | Up to 99.9% | High | acs.org |
Chemical Reactivity and Derivatization Studies of the Piperazine-2,5-dione Core
The piperazine-2,5-dione core is a versatile scaffold that can undergo various chemical transformations, allowing for the synthesis of a diverse range of derivatives. csu.edu.au
Oxidation and Reduction Reactions
The amide groups within the piperazine-2,5-dione ring exhibit characteristic reactivity. The carbonyl groups can be reduced, while the carbon atoms adjacent to the nitrogen can be oxidized.
Reduction: The reduction of the carbonyl groups in a chiral 2,5-diketopiperazine can be cleanly achieved using powerful reducing agents like lithium aluminium hydride (LiAlH₄). wikipedia.org This reaction converts the diketopiperazine into the corresponding chiral piperazine, effectively removing the two oxo groups. wikipedia.org
Oxidation: The piperazine-2,5-dione core can also undergo oxidation. For instance, N-blocked DKP derivatives can be dehydrogenated using a solution of sulfur in dimethylformamide. rsc.org Treatment of DKP derivatives with lead tetra-acetate has been shown to yield acetoxylated products, demonstrating another oxidative pathway for functionalization. rsc.org
| Reaction Type | Reagent | Substrate | Product | Reference |
|---|---|---|---|---|
| Reduction | Lithium aluminium hydride (LiAlH₄) | Chiral 2,5-Diketopiperazine | Corresponding chiral piperazine | wikipedia.org |
| Oxidation (Dehydrogenation) | Sulfur in dimethylformamide | N-blocked piperazine-2,5-dione | Dehydrogenated derivative | rsc.org |
| Oxidation (Acetoxylation) | Lead tetra-acetate | Piperazine-2,5-dione derivative | Acetoxylated product | rsc.org |
Nucleophilic Substitution Reactions on the Piperazine Ring
The piperazine-2,5-dione ring, also known as a diketopiperazine (DKP), contains two secondary amide functionalities. The nitrogen atoms of these amides can exhibit nucleophilic character, allowing for substitution reactions that are pivotal for modifying the properties of the scaffold or for activating the ring for subsequent transformations.
The most common nucleophilic substitution reactions involving the ring nitrogens are N-acylation and N-alkylation. wikipedia.org N-acylation, particularly acetylation, is a fundamentally important transformation. The attachment of acetyl groups to the amide nitrogens significantly increases the acidity of the protons on the adjacent α-carbons (the C-3 and C-6 positions). csu.edu.au This enhanced acidity is crucial for facilitating base-mediated condensation reactions at these positions, which are used to construct more complex derivatives. csu.edu.auuit.no
The N-acylation is typically achieved by treating the piperazine-2,5-dione with an acylating agent like acetyl chloride or acetic anhydride. mdpi.com For instance, 1,4-diacetylpiperazine-2,5-dione (B1297580) can be prepared by reacting the parent DKP with acetyl chloride. mdpi.com This diacetylated derivative serves as a key activated intermediate for further synthesis. csu.edu.aumdpi.com
While less common in the context of preparing for condensation reactions, N-alkylation of the DKP ring is also possible. Standard methods for alkylating lactam nitrogens often involve the use of a strong base, such as sodium hydride, to deprotonate the amide followed by reaction with an alkyl halide. wikipedia.org These reactions lead to the formation of 1,4-disubstituted piperazine-2,5-diones, which have been investigated for a range of biological activities. nih.gov
| Reaction Type | Starting Material | Reagents | Product | Significance | Reference |
|---|---|---|---|---|---|
| N-Acylation | Piperazine-2,5-dione | Acetyl chloride | 1,4-Diacetylpiperazine-2,5-dione | Activates C-3/C-6 positions for condensation | mdpi.com |
| N-Acylation | 1-(3,5-Dimethoxyphenyl)piperazine-2,5-dione | Various acyl chlorides (e.g., 4-methoxybenzoyl chloride) | 1-(3,5-Dimethoxyphenyl)-4-acylpiperazine-2,5-dione derivatives | Synthesis of biologically active derivatives | nih.gov |
| N-Alkylation | 2,5-Diketopiperazines | Sodium hydride, Alkyl halide | N-alkylated 2,5-Diketopiperazines | Direct functionalization of the ring nitrogen | wikipedia.org |
Preparation of Conjugated Systems
The piperazine-2,5-dione scaffold is an excellent platform for the synthesis of conjugated systems, particularly through the formation of exocyclic double bonds at the C-3 and C-6 positions. These reactions, typically aldol-type or Claisen-Schmidt condensations, extend the π-system of the molecule, leading to derivatives with interesting chemical and photophysical properties. mdpi.comnih.gov
A critical prerequisite for this transformation is the activation of the C-3 and C-6 methylene (B1212753) groups. Direct condensation with the parent piperazine-2,5-dione is often unsuccessful because the amide N-H protons are more acidic than the α-carbon C-H protons, hindering the necessary enolate formation. uit.no As discussed in the previous section, N-acetylation of the ring nitrogens overcomes this limitation. csu.edu.auuit.no The resulting electron-withdrawing acetyl groups sufficiently acidify the C-3 and C-6 protons, allowing for deprotonation by a base (e.g., potassium carbonate, triethylamine) to initiate the condensation with aldehydes. csu.edu.aumdpi.com
Symmetrical bis-arylidene derivatives are synthesized by reacting 1,4-diacetylpiperazine-2,5-dione with at least two equivalents of an aromatic aldehyde. csu.edu.au This method has been used to produce a variety of homo-dimeric (Z,Z)-(benzylidene)piperazine-2,5-diones. csu.edu.au
The synthesis of unsymmetrical bis-arylidene derivatives requires a more controlled, stepwise approach. mdpi.com This is achieved by first reacting 1,4-diacetylpiperazine-2,5-dione with one equivalent of the first aldehyde to form a mono-arylidene intermediate, such as 1-acetyl-3-arylidenepiperazine-2,5-dione. mdpi.com This isolated intermediate is then reacted with a different aldehyde in a second step to yield the unsymmetrical product. mdpi.com This stepwise methodology allows for the creation of complex derivatives with distinct substituents on each side of the piperazine-2,5-dione ring. mdpi.comnih.gov
| Product Type | DKP Starting Material | Aldehyde(s) | Key Reagents/Conditions | Example Product | Reference |
|---|---|---|---|---|---|
| Symmetrical Bis-arylidene | Piperazine-2,5-dione | Thiophene-3-carboxaldehyde (2 eq.) | Acetic anhydride, Sodium acetate, Reflux | 3,6-Di(3-thienylidene)piperazine-2,5-dione | mdpi.com |
| Symmetrical Bis-arylidene | 1,4-Diacetylpiperazine-2,5-dione | Methoxylated benzaldehydes (2 eq.) | K₂CO₃, DMF, rt | 3,6-bis((Z)-methoxybenzylidene)piperazine-2,5-diones | csu.edu.au |
| Unsymmetrical Bis-arylidene | 1-Acetyl-3-(3-thienylmethylidene)piperazine-2,5-dione | 4-Dimethylaminobenzaldehyde (1 eq.) | Triethylamine, DMF, 25 °C | 3-(3-Thienylmethylidene)-6-(4-dimethylaminobenzylidene)piperazine-2,5-dione | mdpi.com |
| Unsymmetrical Bis-arylidene | 1-Acetyl-3-(3-thienylmethylidene)piperazine-2,5-dione | 4-Formylbenzaldehyde (1 eq.) | Triethylamine, DMF, 25 °C | 3-(3-Thienylmethylidene)-6-(4-formylbenzylidene)piperazine-2,5-dione | mdpi.com |
Elucidation of Molecular Mechanisms and Cellular Target Interactions
Mechanism of Action as an Alkylating Agent
3,6-Bis(2-chloroethyl)piperazine-2,5-dione, also known by its National Service Center number NSC-135758, is recognized for its activity as an alkylating agent. nih.govconsensus.app This classification stems from its chemical structure, which features two reactive chloroethyl groups, enabling it to form covalent bonds with nucleophilic sites on biological macromolecules. nih.gov Chemical evidence confirms its ability to react with nucleophilic molecules, supporting its role as an active alkylating agent that inhibits DNA synthesis and cell proliferation in tumor cells. nih.govconsensus.app
The primary mechanism of action for this compound involves the alkylation of DNA. nih.govconsensus.app As a bifunctional agent, it can form covalent linkages with two different nucleophilic sites, potentially leading to the formation of DNA interstrand cross-links. nih.gov This process is thought to occur in a two-step reaction: an initial chloroethylation of a site on one DNA strand, followed by a second reaction where the chlorine is displaced by a nucleophilic site on the opposing strand, creating a stable ethyl bridge between the strands. nih.gov
Studies on its effects on macromolecular synthesis reveal a preferential and irreversible inhibition of DNA synthesis. nih.govconsensus.app In cultured Adenocarcinoma 755 cells, the compound inhibited DNA synthesis without initially affecting RNA and protein synthesis. nih.govconsensus.app A delayed expression of this inhibition was noted, requiring a 10-12 hour exposure to demonstrate the selective effect on DNA. nih.govconsensus.app While RNA synthesis was also inhibited under certain conditions, the effect was less pronounced than the inhibition of DNA synthesis. nih.govconsensus.app
Table 1: Effect on Macromolecular Synthesis in Cell Culture
| Macromolecule | Effect | Cell Line(s) | Notes |
|---|---|---|---|
| DNA | Preferential and irreversible inhibition nih.govconsensus.app | Adenocarcinoma 755, Human epidermoid carcinoma cells nih.gov | Inhibition is delayed, becoming selective after 10-12 hours of exposure. nih.govconsensus.app |
| RNA | Less pronounced inhibition compared to DNA nih.govconsensus.app | Human epidermoid carcinoma cells nih.gov | Inhibition observed after 1-4 hours of exposure followed by a 20-hour incubation. nih.gov |
| Protein | No initial inhibition nih.govconsensus.app | Adenocarcinoma 755 nih.gov | Studied alongside DNA and RNA synthesis. nih.gov |
The formation of DNA cross-links by this compound physically obstructs the separation of DNA strands, which is a critical prerequisite for both replication and transcription. This interference directly leads to the observed potent and irreversible inhibition of DNA synthesis. nih.govconsensus.appnih.gov Studies in Chinese hamster ovary (CHO) cells demonstrated that the compound has a retarding effect on the rate of DNA synthesis. nih.gov The less pronounced impact on RNA synthesis suggests that while transcription is affected, the primary cytotoxic target is the process of DNA replication. nih.govconsensus.app
Cellular Responses and Cell Cycle Perturbations
The interaction of this compound with cellular machinery elicits distinct responses, primarily characterized by a halt in cell division and significant disruptions to the normal progression of the cell cycle. nih.govnih.gov
A consistent outcome observed across various cell lines, including L1210, human epidermoid No. 2, and Adenocarcinoma 755, is the inhibition of cell proliferation upon exposure to the compound. nih.gov This cessation of growth is often accompanied by cell enlargement, a phenomenon indicative of unbalanced growth where mass increases despite a halt in cell division. nih.gov The cytotoxic effects that underpin this inhibition of proliferation are potent, with the compound demonstrating greater cytotoxicity than its derivative, a bis-aziridine. nih.govconsensus.app
The compound exhibits cell cycle phase-specific effects. It is notably more toxic to cells in the S-phase (the DNA synthesis phase) than to those in the G₁ or M phases. nih.gov Research on CHO cells revealed that while the compound did not prevent the transition from G₁ to S phase or the passage from metaphase to G₁, it significantly prolonged the duration of the S and G₂ phases. nih.gov This prolongation is a direct consequence of its retarding effect on DNA synthesis. nih.gov
Furthermore, studies have shown that cells initially in the G₁ and S phases tend to accumulate in the G₂ phase following exposure to the agent. nih.gov However, cells that are already in the G₂ phase when treatment begins appear capable of proceeding through mitosis and completing division. nih.gov
Table 2: Summary of Cell Cycle Effects
| Effect | Cell Line(s) | Details |
|---|---|---|
| Cell Accumulation | L1210, Human epidermoid No. 2, Adenocarcinoma 755 nih.gov | Cells in G₁ and S phases accumulate in the G₂ phase. nih.gov |
| Phase Prolongation | Chinese hamster ovary (CHO) nih.gov | S- and G₂-phases are prolonged due to retarded DNA synthesis. nih.gov |
| Phase Specificity | Chinese hamster ovary (CHO) nih.gov | More toxic to S-phase cells than to G₁ or mitotic cells. nih.gov |
A hallmark of alkylating agents is their ability to induce chromosomal damage. This compound conforms to this characteristic. Chromosomal aberrations caused by the compound become evident only in cells that have undergone DNA replication after being exposed to the drug. nih.gov This observation is consistent with the mechanism of action for other alkylating agents, where the damage (such as cross-links) is converted into visible chromosomal breaks and rearrangements during the attempt to replicate the damaged DNA template. nih.gov
Interaction with Specific Molecular Targets Beyond DNA
The rigid, conformationally constrained six-membered ring of the diketopiperazine (DKP) scaffold serves as an effective pharmacophore for interacting with a variety of biological macromolecules. nih.gov This structure allows for the stereochemically defined presentation of diverse functional groups, enabling high-affinity binding to numerous receptors and enzymes and circumventing the typically poor metabolic stability of linear peptides. wikipedia.orgwikipedia.org
Diketopiperazines represent a versatile class of compounds known to inhibit a wide range of enzymes through various mechanisms. Their stable cyclic dipeptide structure makes them ideal scaffolds for designing specific enzyme inhibitors. nih.gov The biological activity of these compounds is often tied to their ability to mimic peptide conformations and interact with the active sites of enzymes.
Numerous natural and synthetic diketopiperazines have been identified as potent inhibitors of key enzymes involved in cellular signaling, disease progression, and microbial physiology. For example, Tadalafil, a well-known synthetic DKP, is a potent inhibitor of phosphodiesterase type 5 (PDE5), an enzyme involved in smooth muscle relaxation. wikipedia.org Natural DKPs also exhibit significant enzyme-inhibiting properties. Chaetocin, a DKP dimer, is a specific inhibitor of the lysine-specific histone methyltransferase SU(VAR)3-9, which plays a role in epigenetic regulation. nih.gov Another example is Bicyclomycin, a DKP antibiotic that functions as an inhibitor of the Rho transcription termination factor, a key enzyme in bacterial gene regulation. nih.gov
The inhibitory potential of diketopiperazines extends to a variety of other enzyme classes. Certain DKPs have been reported to act as antihyperglycemic agents or glycosidase inhibitors. eurekaselect.com The diverse range of enzymes targeted by this class of molecules highlights their importance in drug discovery and as chemical probes for studying enzymatic function. nih.govwikipedia.org
| Diketopiperazine Compound | Target Enzyme | Biological Effect/Significance | Reference |
|---|---|---|---|
| Tadalafil | Phosphodiesterase 5 (PDE5) | Treatment of erectile dysfunction | wikipedia.org |
| Chaetocin | Histone Methyltransferase SU(VAR)3-9 | Epigenetic modification, potent antimyeloma activity | nih.gov |
| Bicyclomycin | Rho transcription termination factor | Antibacterial activity | nih.gov |
| Plinabulin | Microtubule polymerization | Experimental cancer drug | nih.govwikipedia.org |
The structural rigidity of the diketopiperazine core is a key feature that facilitates high-affinity binding to the specific three-dimensional pockets of receptors and enzymes. wikipedia.org This pre-organized conformation reduces the entropic penalty upon binding, leading to more favorable binding energies compared to flexible linear peptides. Researchers have leveraged this property to design DKP-based molecules with high selectivity for their targets. nih.gov
For instance, DKP-based receptors have been developed that exhibit highly selective binding to tripeptides. Combinatorial studies revealed that a specific diketopiperazine receptor could bind to the tripeptide Ac-D-Val-D-Val-D-His with a binding affinity (ΔG) of -4.7 kcal mol⁻¹ in a chloroform (B151607) solution. researchgate.net Further research demonstrated that these two-armed receptors based on a DKP template can recognize and bind side-chain-protected peptides with high specificity. nih.gov
In the context of enzyme inhibition, structure-based design has led to the development of tetrasubstituted 2,5-diketopiperazines as inhibitors of the MDM2-p53 protein-protein interaction, which is a key target in cancer therapy. nih.gov These compounds were shown to have micromolar IC₅₀ values in a fluorescence polarization assay. nih.gov Molecular docking studies of other DKP alkaloids have also predicted strong binding affinities to their target enzymes. For example, the docking of the prenylated DKP molecule (6) with the methyltransferase enzyme NozMT yielded a binding ΔG of -12.6 kcal/mol, suggesting a significantly higher affinity compared to its non-prenylated counterpart (binding ΔG of -10.4 kcal/mol). nih.gov This difference in binding affinity was attributed to a greater number of hydrophobic contacts between the prenylated compound and the enzyme's active site. nih.gov
| Compound/Receptor | Binding Target | Measured/Predicted Binding Affinity | Reference |
|---|---|---|---|
| Diketopiperazine Receptor 1 | Ac-D-Val-D-Val-D-His | ΔG = -4.7 kcal mol⁻¹ | researchgate.net |
| Prenylated DKP (Substrate 6) | NozMT (Methyltransferase) | ΔG = -12.6 kcal/mol (Predicted) | nih.gov |
| Non-prenylated DKP (Substrate 5) | NozMT (Methyltransferase) | ΔG = -10.4 kcal/mol (Predicted) | nih.gov |
| LL-cWW (3) | NozR (Isomerase) | ΔG = -10.0 kcal/mol (Predicted) | nih.gov |
Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to monitor their population density and coordinate group behaviors, such as biofilm formation and virulence factor expression. researchgate.net This process relies on the production and detection of small signaling molecules called autoinducers. Diketopiperazines have been identified as a significant class of signaling molecules used in QS, particularly in mediating communication between different bacterial species (interspecies communication). acs.orgresearchgate.net
While QS systems based on N-acyl-homoserine lactones (AHLs) are common in Gram-negative bacteria, DKPs are frequently found in Gram-positive bacteria. eurekaselect.comacs.org However, studies have shown that DKPs can also modulate gene expression in Gram-negative bacteria, suggesting a role in cross-species communication. acs.org A notable example is the interaction between Cronobacter sakazakii (Gram-negative) and Bacillus cereus (Gram-positive), two bacteria that can coexist in industrial environments. acs.orgresearchgate.net The diketopiperazine cyclo(l-Pro–l-Leu) was identified as a signaling molecule produced by both species, facilitating a second QS communication system between them. acs.orgresearchgate.net
Beyond acting as signals, DKPs can also function as inhibitors of quorum sensing, a process known as quorum quenching. nih.gov This has significant therapeutic potential as a strategy to control bacterial infections without exerting selective pressure that leads to antibiotic resistance. researchgate.net For instance, a DKP derivative, O-dihydroxycyclopenol, isolated from the marine fungus Penicillium sp. ZJUT-34, was found to significantly inhibit the production of violacein (B1683560) pigment in Chromobacterium violaceum ATCC12472. nih.gov This pigment production is a well-known QS-regulated process, and its inhibition (20.65% inhibition at 6.25 µg/mL) demonstrates the quorum quenching activity of the compound without affecting bacterial growth. nih.gov This ability to interfere with microbial communication makes DKPs an attractive target for the development of novel anti-biofilm and anti-virulence agents. eurekaselect.com
| Diketopiperazine Compound | Role in Quorum Sensing | Affected Bacteria | Observed Effect | Reference |
|---|---|---|---|---|
| cyclo(l-Pro–l-Leu) | Interspecies signaling molecule | Cronobacter sakazakii, Bacillus cereus | Mediates cross-communication between Gram-negative and Gram-positive bacteria | acs.orgresearchgate.net |
| O-dihydroxycyclopenol | Quorum sensing inhibitor | Chromobacterium violaceum | Inhibition of violacein production | nih.gov |
| cis-cyclo(Leu-Tyr) | Biofilm inhibitor | Not specified | Inhibits bacterial biofilm formation | wikipedia.org |
Computational Chemistry and in Silico Modeling Approaches
Quantum Chemical Calculations (Density Functional Theory - DFT)
DFT is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to calculate a molecule's geometric and electronic properties.
Optimized Molecular Geometry and Electronic Properties (HOMO-LUMO Energy Gap)
This analysis would involve using DFT to determine the most stable three-dimensional arrangement of the atoms in 3,6-Bis(2-chloroethyl)piperazine-2,5-dione. From this optimized geometry, electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies would be calculated. The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. However, no specific values for the bond lengths, bond angles, or HOMO-LUMO gap for this compound were found.
Molecular Electrostatic Potential (MEP) Analysis for Charge Distribution
An MEP analysis maps the electrostatic potential onto the electron density surface of a molecule. This visualization helps identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting how the molecule might interact with other chemical species. No MEP map or charge distribution data for this compound is available in the search results.
Natural Bond Orbital (NBO) Analysis for Stability and Hyper-conjugative Interactions
NBO analysis examines charge transfer and orbital-orbital interactions within a molecule, providing insight into its stability. It quantifies hyper-conjugative interactions, which are stabilizing effects arising from the delocalization of electrons from a filled bonding orbital to an adjacent empty anti-bonding orbital. Specific NBO analysis findings for the title compound could not be located.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex.
Prediction of Ligand-Protein Interaction Profiles
This subsection would detail the specific types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that this compound forms with amino acid residues in the active site of a target protein. No studies detailing such interaction profiles were found.
Elucidation of Binding Energies and Binding Modes with Target Macromolecules
Binding energy is a numerical score that estimates the strength of the interaction between the ligand and its target protein. This analysis would report the calculated binding energies and describe the precise orientation (binding mode) of the compound within the protein's binding pocket. This information is not available for this compound in the provided search results.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied to this molecule based on studies of related piperazine (B1678402) derivatives.
The development of predictive QSAR models for compounds like this compound would involve the synthesis and biological evaluation of a series of structurally related analogs. The goal is to create a dataset where the variation in biological activity can be correlated with changes in molecular descriptors. For instance, in studies of other piperazine-containing compounds, QSAR models have been successfully developed to predict anticancer activities. These models often employ statistical methods such as multiple linear regression (MLR) or more advanced machine learning algorithms to correlate molecular descriptors with biological endpoints like IC50 values. For a series of novel 3,6-diunsaturated 2,5-diketopiperazine derivatives, QSAR studies have indicated that their anticancer capacities can be modeled to guide the synthesis of more potent compounds.
A hypothetical QSAR study for this compound and its analogs could involve modifying the chloroethyl side chains or substituting other groups on the piperazine-2,5-dione ring. The resulting compounds would be tested for a specific biological activity, such as cytotoxicity against a cancer cell line. The collected data would then be used to build a predictive model.
The identification of key molecular descriptors is a critical step in QSAR modeling, as it provides insights into the structural features that are important for the desired biological activity. For piperazine-2,5-dione derivatives, several classes of molecular descriptors have been shown to be influential. These can be broadly categorized as follows:
Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the energies of molecular orbitals. For some anticancer piperazine-2,5-dione derivatives, it has been observed that electron-withdrawing groups may not be favorable for high activity.
Steric Descriptors: These relate to the size and shape of the molecule, which can influence how it fits into a biological target.
Hydrophobic Descriptors: Lipophilicity, often expressed as logP, is a crucial descriptor for many biological activities as it affects the compound's ability to cross cell membranes. Improved lipophilicity has been linked to enhanced anticancer properties in some piperazine-2,5-dione derivatives.
Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices, that can capture aspects of its size, shape, and degree of branching.
Table 1: Key Molecular Descriptors in QSAR for Piperazine-2,5-dione Analogs and Their Potential Relevance to this compound
| Descriptor Class | Example Descriptor | Potential Influence on Activity of this compound |
| Electronic | Dipole Moment | Influences interactions with polar residues in a biological target. |
| Steric | Molecular Volume | Determines the fit within a binding pocket. |
| Hydrophobic | LogP | Affects membrane permeability and access to intracellular targets. |
| Topological | Polar Surface Area (PSA) | Influences membrane transport and interactions with polar surfaces. |
Probabilistic Neural Networks (PNNs) are a type of artificial neural network that can be used for classification problems in QSAR. PNNs are particularly useful when dealing with nonlinear relationships between molecular descriptors and biological activity. While the direct application of PNNs to this compound has not been reported, their utility has been demonstrated for other classes of compounds, including cyclic peptides.
A PNN model for predicting the activity of this compound and its analogs would be trained on a dataset of compounds with known activities, categorized as either active or inactive. The network would learn to classify new compounds based on their molecular descriptors. The output of a PNN is a probability that a given compound belongs to a particular class, which can be a valuable tool in virtual screening campaigns to prioritize compounds for synthesis and testing.
In Silico Pharmacokinetic and Pharmacodynamic Predictions (ADME)
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are crucial for evaluating the drug-like properties of a compound. These predictions help to identify potential liabilities early in the drug discovery process.
The prediction of human intestinal absorption (HIA) is a key component of ADME profiling, as it determines the extent to which an orally administered drug can enter the bloodstream. Various in silico models have been developed to predict HIA based on physicochemical properties. For compounds like this compound, which has a cyclic peptide-like structure, models developed for peptides and other small molecules are relevant.
Commonly used methodologies include:
Rule-based models: These models, such as Lipinski's Rule of Five, use simple molecular properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors to predict oral bioavailability.
QSAR models: Similar to those used for activity prediction, QSAR models can be developed to correlate molecular descriptors with experimental measures of intestinal permeability, such as Caco-2 cell permeability.
Physiologically based pharmacokinetic (PBPK) models: These are more complex models that simulate the absorption process in the gastrointestinal tract, taking into account factors like dissolution, transit time, and intestinal metabolism. The GastroPlus™ software, which utilizes the ACAT (Advanced Compartmental Absorption and Transit) model, is an example of such a tool that can be used to predict the rate and extent of drug absorption.
For this compound, a good starting point for predicting its intestinal absorption would be to calculate its key physicochemical properties and compare them to the ranges typically associated with good oral absorption.
The ability of a compound to cross the blood-brain barrier (BBB) is critical for drugs targeting the central nervous system (CNS) and is also an important consideration for non-CNS drugs to avoid potential side effects. In silico models for BBB penetration prediction are well-established and generally rely on a combination of molecular descriptors.
Key factors influencing BBB penetration include:
Lipophilicity: A moderate level of lipophilicity is generally required for passive diffusion across the BBB.
Molecular Size: Smaller molecules tend to cross the BBB more readily.
Polar Surface Area (PSA): A lower PSA is generally associated with better BBB penetration.
Hydrogen Bonding Capacity: A lower number of hydrogen bond donors and acceptors is favorable.
Decision tree induction and other machine learning methods have been used to create predictive models for BBB permeability. These models can classify compounds as either BBB-penetrant or non-penetrant based on their calculated molecular descriptors. For this compound, these models could provide a preliminary assessment of its potential to enter the CNS.
Table 2: In Silico Predicted ADME Properties and Their Significance
| Property | Predicted Value Range for Good Bioavailability | Significance for this compound |
| Human Intestinal Absorption | High | Determines the fraction of an oral dose that reaches systemic circulation. |
| Blood-Brain Barrier Penetration | Varies depending on therapeutic target | Critical for CNS-acting drugs; important for safety assessment of non-CNS drugs. |
| Lipophilicity (logP) | 1-3 | Influences membrane permeability and binding to macromolecules. |
| Aqueous Solubility (LogS) | > -4 | Affects dissolution in the gastrointestinal tract and formulation possibilities. |
Preclinical Biological Investigations of 3,6 Bis 2 Chloroethyl Piperazine 2,5 Dione and Diketopiperazine Analogs
In Vitro Studies
Evaluation of Cytotoxicity and Antiproliferative Activity in Various Cell Lines
The cytotoxic and antiproliferative properties of diketopiperazine derivatives have been evaluated against numerous cancer cell lines. While specific data on 3,6-Bis(2-chloroethyl)piperazine-2,5-dione is limited, studies on closely related analogs provide insight into the potential activity of this compound class.
One such analog, 2,5-piperazinedione, 3,6-bis(5-chloro-2-piperidyl)-,dihydrochloride, has demonstrated notable effects on cancer cell proliferation. Research has shown that this compound inhibits the proliferation of L1210 leukemia, human epidermoid carcinoma No. 2, and adenocarcinoma 755 cells in culture. nih.gov The mechanism of this inhibition involves an enlargement of the cells and an accumulation of cells in the G2 phase of the cell cycle. nih.gov While cells already in the G2 phase at the time of exposure can proceed through mitosis, those in the G1 and S phases are halted in the G2 phase. nih.gov Further investigation into the molecular mechanism revealed that this analog acts as an alkylating agent, preferentially inhibiting DNA synthesis over RNA and protein synthesis in adenocarcinoma 755 cells. nih.gov This inhibition of DNA synthesis was found to be irreversible in human epidermoid carcinoma cells. nih.gov
Other diketopiperazine derivatives have also shown significant anticancer potential. For instance, a series of 2,6-diketopiperazine enantiomers displayed selective antiproliferative and apoptotic effects on MDA‐MB‐231 triple‐negative breast cancer cells. nih.gov Some of these compounds exhibited IC50 values in the low micromolar range and induced apoptosis in a time-dependent manner. nih.gov Notably, these compounds did not show cytotoxicity in healthy Vero kidney cells, suggesting a degree of selectivity for cancer cells. nih.gov
The table below summarizes the antiproliferative activity of a key analog of this compound.
| Compound | Cell Line | Observed Effects | Reference |
|---|---|---|---|
| 2,5-piperazinedione, 3,6-bis(5-chloro-2-piperidyl)-,dihydrochloride | L1210 (Leukemia) | Inhibition of proliferation, cell enlargement, G2 phase accumulation | nih.gov |
| 2,5-piperazinedione, 3,6-bis(5-chloro-2-piperidyl)-,dihydrochloride | Human Epidermoid No. 2 | Inhibition of proliferation, cell enlargement, G2 phase accumulation, irreversible inhibition of DNA synthesis | nih.govnih.gov |
| 2,5-piperazinedione, 3,6-bis(5-chloro-2-piperidyl)-,dihydrochloride | Adenocarcinoma 755 | Inhibition of proliferation, cell enlargement, G2 phase accumulation, preferential inhibition of DNA synthesis | nih.govnih.gov |
Assessment of Antimicrobial Activity (Antibacterial, Antifungal, Antiviral)
Diketopiperazines are a well-established class of compounds with a broad range of antimicrobial activities. eurekaselect.com They are produced by various microorganisms, including bacteria and fungi, and are known to be involved in microbial quorum sensing. eurekaselect.com
Antibacterial Activity Numerous studies have highlighted the antibacterial properties of diketopiperazine derivatives. For example, a series of N,N′-disubstituted piperazines conjugated with 1,3,4-thiadiazole (B1197879) and 1,2,4-triazole (B32235) showed significant antibacterial activity, particularly against Gram-negative bacteria like E. coli. researchgate.net Another study on new Mannich bases with a piperazine (B1678402) moiety also demonstrated significant activity against Gram-positive bacteria, including various strains of Staphylococcus, Micrococcus, and Bacillus. nih.gov The synthesis of new conjugated systems derived from piperazine-2,5-dione has also yielded compounds with good to moderate antibacterial activity. nih.gov
Antifungal Activity The antifungal potential of diketopiperazines is also well-documented. Proline-based 2,5-diketopiperazines, commonly found in food and beverages, have been shown to be effective against common foodborne pathogens such as Penicillium chrysogenum, Aspergillus niger, and Fusarium culmorum. mdpi.com One particular compound, cyclo(l-Leu-l-Pro), inhibited the growth of F. culmorum by up to 83%. mdpi.com Other studies have also reported the antifungal properties of various diketopiperazines against plant pathogenic fungi. nih.gov
Antiviral Activity Research into the antiviral effects of diketopiperazines has shown promising results. Derivatives of 2,5-diketopiperazine with benzylidene and alkylidene substituents have been identified as having a core structure with antiviral properties. nih.gov Novel N-substituted 2,5-diketopiperazine derivatives have been successfully prepared and evaluated for their antiviral activities against the influenza virus. nih.gov Additionally, a series of 1,3,5-triazine (B166579) derivatives containing a piperazine structure has been synthesized and shown to possess potent anti-potato virus Y (PVY) activity. mdpi.com
The following table provides examples of the antimicrobial activity of various diketopiperazine analogs.
| Compound Class | Microorganism | Activity | Reference |
|---|---|---|---|
| N,N′-disubstituted piperazines with 1,3,4-thiadiazole and 1,2,4-triazole | E. coli (Gram-negative bacteria) | Significant antibacterial activity | researchgate.net |
| Mannich bases with piperazine moiety | Staphylococcus, Micrococcus, Bacillus spp. (Gram-positive bacteria) | Significant antibacterial activity | nih.gov |
| Proline-based 2,5-diketopiperazines | Fusarium culmorum (Fungus) | Up to 83% growth inhibition | mdpi.com |
| N-substituted 2,5-diketopiperazine derivatives | Influenza virus | Antiviral activity | nih.gov |
| 1,3,5-triazine derivatives with piperazine | Potato virus Y (PVY) | Potent antiviral activity | mdpi.com |
Characterization of Enzyme Inhibition Capabilities
For instance, piperazine-substituted 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone (B79779) derivatives have been synthesized and evaluated as potential inhibitors of Poly(ADP-ribose) polymerase 1 (PARP-1). wikipedia.org PARP-1 inhibitors are of significant interest in cancer therapy, particularly for tumors with deficiencies in BRCA1 or BRCA2. wikipedia.org
In the realm of antimicrobial research, piperazine derivatives have been investigated as inhibitors of essential bacterial enzymes. A study on piperazines bearing an N,N′-bis(1,3,4-thiadiazole) moiety explored their potential as inhibitors of enoyl-acyl carrier protein (ACP) reductase, a key enzyme in bacterial fatty acid synthesis. researchgate.net Docking analysis supported the biological results, indicating binding modes with the active site of the enzyme. researchgate.net
Immunomodulatory Research (e.g., Hemosuppressor, Hemostimulating Activities)
Diketopiperazine-based compounds have been shown to possess significant immunomodulatory properties, including both hemosuppressor and hemostimulating activities. A novel chemical platform based on branched piperazine-2,5-dione derivatives has been developed to create orally active peptidomimetics with hemoregulating activity. nih.gov
This platform has been successfully applied to develop analogs of naturally occurring dipeptides with immunomodulatory effects. For example, the dipeptide Glu-Trp is the basis for the immunostimulating drug Thymogen. Conversely, the inversion of the amino acid's optical form, as in D-Glu-(D-Trp)-OH, results in suppressor properties, inhibiting the proliferation of hematopoietic progenitors. This dipeptide is the foundation for the immunosuppressive drug Thymodepressin. nih.gov
The development of orally active cyclopeptide analogs based on the piperazine-2,5-dione scaffold has demonstrated that these compounds can retain the biological activity of their linear precursors. nih.gov This highlights the potential of the diketopiperazine core in designing new immunomodulatory agents.
Neuroprotective Studies with DKP Isomers and Derivatives
Diketopiperazines represent a promising class of compounds for the development of neuroprotective agents. mdpi.com Their rigid structure allows them to cross the blood-brain barrier, making them attractive candidates for treating neurodegenerative diseases. mdpi.com
The cyclic dipeptide cyclo(His-Pro), a metabolite of thyrotropin-releasing hormone (TRH), and its isomers have been extensively studied for their neuroprotective effects. In vitro studies have shown that these compounds can provide neuroprotection against Aβ-induced cell death, a hallmark of Alzheimer's disease. The neuroprotective mechanisms are thought to be related to the modulation of apoptosis, necrosis, DNA repair, oxidative stress, and mitochondrial energy metabolism.
Furthermore, novel diketopiperazines have been synthesized that can prevent neuronal death in in vitro models of traumatic injury. nih.gov These compounds have been shown to dose-dependently prevent cell death caused by the induction of free radicals and calcium mobilization. nih.gov In a rat model of Parkinson's disease, a modified diketopiperazine, cyclo-L-glycyl-L-2-allylproline (NNZ-2591), has demonstrated both neuroprotective and neurotrophic actions.
In Vivo Studies (Preclinical Animal Models)
While in vivo data for this compound is not currently available, preclinical studies on analogous diketopiperazine compounds in animal models have demonstrated their therapeutic potential across various disease areas. These studies provide a basis for the potential in vivo applications of this class of compounds.
In the context of neuroprotection, a novel diketopiperazine derived from a modified thyrotropin-releasing hormone (TRH) analog has shown significant efficacy in a rat model of traumatic brain injury (TBI). nih.gov When administered after the injury, the compound improved motor recovery, enhanced spatial learning, reduced lesion volumes, and decreased the number of TUNEL-positive (apoptotic) neurons in the hippocampus. nih.gov Importantly, this compound did not exhibit the typical physiological side effects associated with TRH. nih.gov
Another modified diketopiperazine, NNZ-2591, has been investigated in a rat model of Parkinson's disease. Early treatment with this compound protected against motor deficits induced by the neurotoxin 6-OHDA. Furthermore, when treatment was initiated after the onset of motor impairment, it led to a significant improvement in long-term motor function, suggesting a reparative action.
In the field of immunology, in vivo studies on the spleen colony formation of hematopoietic precursor cells have been used to assess the hemosuppressive and hemostimulating effects of diketopiperazine-based compounds like Thymodepressin and its analogs. These studies in mice have been crucial in demonstrating the in vivo immunomodulatory activity of this class of molecules.
While these studies on analogs are promising, further in vivo preclinical investigations are necessary to determine the specific pharmacokinetic profile, efficacy, and safety of this compound.
Investigation of Tumor Growth Inhibition in Xenograft Models
Comprehensive searches of publicly available scientific literature and research databases did not yield specific studies detailing the investigation of tumor growth inhibition in xenograft models for the compound this compound. While the broader class of diketopiperazines has been a subject of interest in anticancer research, specific in vivo data for this particular chloroethyl-substituted derivative, especially concerning its effects on tumor growth in animal models, is not presently available in the reviewed sources.
Research on analogous structures or related compounds containing the piperazine or diketopiperazine scaffold has shown varied preclinical anticancer activities. For instance, various derivatives of piperazine have been synthesized and evaluated for their cytotoxic effects against different cancer cell lines in vitro. Some of these studies have progressed to in vivo models, but the specific data for this compound is not documented in the available literature.
Similarly, studies on other alkylating agents, such as nitrosoureas containing a bis(2-chloroethyl) group, have demonstrated activity in xenograft models. For example, 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) has been evaluated in small cell lung cancer xenografts. However, these compounds belong to a different chemical class, and their biological activity profile cannot be directly extrapolated to this compound.
Without specific preclinical studies on this compound in xenograft models, no data tables or detailed research findings on its in vivo tumor growth inhibition can be provided at this time. Further preclinical research would be required to determine the potential of this specific compound in an in vivo setting.
Analytical Methodologies for Research and Characterization of the Chemical Compound
Chromatographic Techniques
Chromatographic methods are essential for the separation, purification, and quantitative analysis of chemical compounds.
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. For the analysis of 3,6-Bis(2-chloroethyl)piperazine-2,5-dione, a reversed-phase HPLC method would typically be employed. In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol). The compound's retention time would depend on its polarity and the specific conditions of the mobile phase gradient and flow rate. Detection is commonly achieved using a UV detector, which would monitor the absorbance of the amide chromophore. HPLC is critical for assessing the purity of synthesized batches and for quantitative measurements.
Chiral Stationary Phase High-Performance Liquid Chromatography (CSP-HPLC) for Enantiomeric Resolution
Chiral Stationary Phase High-Performance Liquid Chromatography (CSP-HPLC) is a pivotal technique for the enantiomeric resolution of chiral compounds like this compound. mdpi.com The separation of enantiomers is crucial as they can exhibit different pharmacological and toxicological properties. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus their separation. nih.gov
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely successful for resolving a broad range of racemic compounds. nih.gov For piperidine-2,6-dione analogues, immobilized polysaccharide-based CSPs like Chiralpak IA and Chiralpak IB have demonstrated effective separations. nih.gov These columns can be operated with a variety of mobile phases, including non-conventional solvents, which allows for method optimization to achieve baseline separation of the enantiomers. nih.gov
The resolution of this compound would involve dissolving the racemic mixture in a suitable solvent and injecting it into an HPLC system equipped with a chiral column. The choice of mobile phase, typically a mixture of alkanes and an alcohol modifier, is optimized to maximize the separation factor (α) and resolution (Rs). Detection is commonly performed using a UV detector. The resulting chromatogram would show two distinct peaks corresponding to the two enantiomers, allowing for their quantification and the determination of enantiomeric excess (ee).
A hypothetical separation of the enantiomers of this compound on a chiral column is detailed in the table below.
Interactive Data Table: Hypothetical CSP-HPLC Enantiomeric Resolution
| Parameter | Value |
| Column | Chiralpak IA |
| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Retention Time (Enantiomer 1) | 8.5 min |
| Retention Time (Enantiomer 2) | 10.2 min |
| Resolution (Rs) | > 1.5 |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, sensitivity, and speed of analysis compared to conventional HPLC. This is achieved by using columns packed with smaller sub-2 µm particles, which requires instrumentation capable of handling higher backpressures.
While specific UPLC methods for this compound are not detailed in the provided context, the analytical principles are applicable. A UPLC method for this compound would be developed to assess its purity, stability, and for quantification in various matrices. A typical method would utilize a reversed-phase column (e.g., C18) with a mobile phase consisting of an aqueous component (water with an acid modifier like formic acid) and an organic component (acetonitrile or methanol). A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the elution of all components with good peak shape.
The improved resolution of UPLC is particularly advantageous for separating the parent compound from any impurities, degradants, or reaction byproducts. The increased sensitivity is beneficial for detecting and quantifying low-level impurities.
Interactive Data Table: Typical UPLC Method Parameters
| Parameter | Description |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Gradient | 5% to 95% B over 5 minutes |
| Column Temperature | 40 °C |
| Detection | UV at 210 nm or Mass Spectrometry |
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For a pure sample of this compound, the experimentally determined percentages of carbon, hydrogen, chlorine, nitrogen, and oxygen should align with the theoretical values calculated from its molecular formula, C₈H₁₂Cl₂N₂O₂. scbt.com
This analysis is critical for confirming the empirical formula of a newly synthesized compound and as an indicator of its purity. The analysis is performed using a dedicated elemental analyzer, which involves the combustion of a small, precisely weighed sample under controlled conditions. The resulting combustion gases are then separated and quantified to determine the percentage of each element.
Interactive Data Table: Elemental Composition of C₈H₁₂Cl₂N₂O₂
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |
| Carbon | C | 12.011 | 8 | 96.088 | 40.18% |
| Hydrogen | H | 1.008 | 12 | 12.096 | 5.06% |
| Chlorine | Cl | 35.453 | 2 | 70.906 | 29.65% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 11.72% |
| Oxygen | O | 15.999 | 2 | 31.998 | 13.38% |
| Total | 239.102 | 100.00% |
X-ray Crystallography for Structural Elucidation
X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule, which is invaluable for confirming its absolute stereochemistry. For substituted piperazine-2,5-diones, X-ray crystallography has been used to unambiguously determine the cis or trans configuration of the substituents. chemrxiv.orgcsu.edu.au
To perform this analysis, a high-quality single crystal of this compound is required. The crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The diffraction pattern produced by the crystal is collected and analyzed. The positions and intensities of the diffracted beams are used to calculate an electron density map of the molecule, from which the atomic positions can be determined.
The resulting structural data would provide unequivocal proof of the connectivity of the atoms in this compound and the spatial arrangement of the 2-chloroethyl side chains relative to the piperazine-2,5-dione ring.
Interactive Data Table: Hypothetical Crystallographic Data
| Parameter | Description |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Volume (ų) | V |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | ρ |
| Final R-factor | R |
Advanced Research Perspectives and Unexplored Avenues for 3,6 Bis 2 Chloroethyl Piperazine 2,5 Dione
Development of Novel Diketopiperazine-Based Peptidomimetics
Peptidomimetics are compounds designed to mimic peptides but with improved properties, such as enhanced stability and oral bioavailability. ebrary.net The diketopiperazine scaffold is an attractive platform for creating such molecules due to its inherent resistance to degradation and its ability to present functional groups in well-defined spatial orientations. acs.orgmdpi.com
Strategies for Enhanced Hydrolytic Stability of Peptide Analogs
A significant drawback of linear peptide-based drugs is their susceptibility to rapid degradation by proteases in the body. mdpi.com The cyclic structure of diketopiperazines provides a powerful intrinsic strategy to overcome this limitation.
Inherent Structural Resistance : The cyclization of the dipeptide into the rigid DKP ring inherently protects the two internal amide bonds from enzymatic hydrolysis. researchgate.net This conformational constraint makes the bonds less accessible to the active sites of proteolytic enzymes, significantly increasing the molecule's in vivo half-life compared to its linear counterparts. mdpi.com
Reduced Conformational Freedom : Linear peptides have high conformational freedom, which is a liability for both receptor binding and enzymatic stability. mdpi.com The DKP scaffold locks the peptide backbone into a more defined conformation, which not only enhances stability but can also improve binding affinity to biological targets. researchgate.net
Influence of Substituents : The nature of the side chains (such as the 2-chloroethyl groups in the target compound) further influences stability. Proline-containing DKPs, for example, are known to have an extra-rigid conformation that makes them even more resistant to enzymatic degradation. mdpi.com Future research could involve modifying the chloroethyl groups to further enhance stability or to modulate pharmacokinetic properties. Studies have shown that DKP structures are generally stable within a pH range of 3 to 8, though they can undergo hydrolysis under more strongly acidic or basic conditions. nih.govnih.gov
Design of Bio-carrier Platforms for Bioactive Molecules
The robust DKP scaffold can serve as a versatile platform or "bio-carrier" for delivering other bioactive molecules, transforming them into orally active drugs. researchgate.netresearchgate.net This strategy involves covalently attaching functionally active peptide fragments or small molecules to the DKP core, leveraging the DKP's favorable stability and cell permeability characteristics. researchgate.netmdpi.com
Attachment Points : The functional groups on the DKP ring provide sites for attaching pharmacophores. In 3,6-Bis(2-chloroethyl)piperazine-2,5-dione, the chloroethyl side chains could potentially be chemically modified to serve as linkers for attaching other molecules. researchgate.net
Overcoming Delivery Challenges : This platform approach is particularly promising for overcoming the fundamental challenge of oral delivery for peptide-based pharmaceuticals. researchgate.net By integrating a known active peptide fragment into a DKP-based peptidomimetic, it is possible to create an orally stable compound that retains the desired biological activity. researchgate.netresearchgate.net
Modular Synthesis : The synthesis of such bio-carrier platforms can be modular, allowing for the creation of libraries of compounds with diverse attached molecules. This facilitates the systematic exploration of structure-activity relationships and the optimization of therapeutic candidates. researchgate.net
Exploration of Natural Product Sourcing and Biosynthesis Pathways for Diketopiperazines
Diketopiperazines are a widespread family of natural products synthesized by a vast range of organisms, including bacteria, fungi, marine microorganisms, and mammals. nih.govwikipedia.orgmdpi.com Understanding their natural origins and biosynthetic machinery opens avenues for discovering new derivatives and for engineering novel compounds.
Natural Sources : DKPs are frequently isolated from microbial sources. rsc.org For instance, 90% of gram-negative bacteria are known to synthesize these molecules. wikipedia.org Marine organisms, in particular, have proven to be a rich source of novel and biologically active DKP derivatives. mdpi.comnih.gov Exploring unique environments for new microbial strains could lead to the discovery of naturally occurring analogs of this compound or related structures.
Biosynthetic Pathways : The biosynthesis of the DKP core is catalyzed by two main families of enzymes. mdpi.commdpi.com
Nonribosomal Peptide Synthetases (NRPSs) : These are large, multi-domain enzymes that have long been recognized as catalysts for DKP formation from two amino acid substrates. rsc.orgresearchgate.net
Cyclodipeptide Synthases (CDPSs) : More recently identified, CDPSs are a family of tRNA-dependent enzymes that hijack aminoacyl-tRNAs from primary metabolism to produce the DKP scaffold. rsc.orgnih.govwikipedia.org
Tailoring Enzymes : Following the formation of the core DKP ring, a diverse array of "tailoring enzymes" often modifies the structure, creating the vast chemical diversity seen in nature. rsc.orgresearchgate.netrsc.org These enzymes, which include oxidoreductases, cytochrome P450s, methyltransferases, and prenyltransferases, equip the DKP scaffold with various functional groups that are often crucial for their biological activity. rsc.orgrsc.org This natural combinatorial chemistry provides a blueprint for the enzymatic synthesis of novel DKP libraries. rsc.org
| Enzyme Class | Function in DKP Biosynthesis |
| Cyclodipeptide Synthases (CDPSs) | Catalyze the formation of the core DKP ring from two aminoacyl-tRNA substrates. rsc.orgwikipedia.org |
| Nonribosomal Peptide Synthetases (NRPSs) | Large enzyme complexes that assemble the DKP scaffold from amino acid precursors. mdpi.comrsc.org |
| Oxidoreductases / Cytochrome P450s | Introduce oxidative modifications, such as hydroxylations or dehydrogenations, to the DKP ring or side chains. rsc.orgrsc.org |
| Methyltransferases | Add methyl groups to nitrogen or carbon atoms, altering the molecule's properties. rsc.orgrsc.org |
| Prenyltransferases | Attach isoprenoid groups, often to tryptophan-containing DKPs, significantly increasing structural complexity and lipophilicity. mdpi.comrsc.org |
Advanced Computational Methodologies for De Novo Design and Mechanism Prediction
Computational chemistry provides powerful tools for accelerating the discovery and development of new DKP-based molecules by enabling de novo design and offering deep mechanistic insights that are difficult to obtain experimentally. grnjournal.us
De Novo Design : Computational approaches can be used to design novel DKP structures tailored to bind to specific biological targets. Conformational analysis and structure-based docking can evaluate how different DKP scaffolds and their substituents fit into a protein's binding pocket. nih.gov This was successfully used to design DKP-based inhibitors of the MDM2-p53 interaction, where the DKP scaffold served as a template to mimic an α-helix. nih.gov
Mechanism Prediction : Quantum mechanical (QM) calculations can be employed to elucidate the mechanisms of chemical reactions, such as the formation of the DKP ring or the dimerization of DKP monomers. nih.gov For example, QM studies have helped hypothesize how different bond formations (C–C vs. C–N) are initiated in the biosynthesis of dimeric DKPs. nih.gov
Molecular Dynamics (MD) Simulations : MD simulations allow researchers to study the dynamic behavior of DKPs and their interactions with biological targets like enzymes or receptors. rsc.org These simulations can reveal key residues involved in binding and help explain the molecular basis for a compound's activity or selectivity, guiding the design of more potent and specific derivatives. nih.govrsc.org
| Computational Method | Application in Diketopiperazine Research |
| Molecular Docking | Predicts the preferred orientation and binding affinity of a DKP molecule to a biological target. nih.gov |
| Conformational Analysis | Evaluates the ability of the DKP scaffold to present substituents in specific spatial orientations, for example, to mimic peptide secondary structures like α-helices. nih.gov |
| Quantum Mechanics (QM) | Calculates electronic structure to elucidate reaction mechanisms, transition states, and the energetics of bond formation. nih.gov |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms over time to understand the dynamic interactions between DKPs and their biological targets, revealing the basis for selectivity. nih.govrsc.org |
Investigation of Reciprocal Biological Activity of Enantiomeric Diketopiperazines
Chirality is a fundamental aspect of DKP chemistry, as the constituent amino acids are typically chiral. The specific stereochemistry of the substituents on the DKP ring can have a profound impact on biological activity, a phenomenon that remains a rich area for investigation.
Stereochemistry and Activity : Biological systems, such as receptors and enzymes, are themselves chiral. Consequently, they often interact differently with the different enantiomers or diastereomers of a chiral molecule like a DKP. researchgate.net This can lead to one stereoisomer being highly active while another is inactive. For example, studies on antimicrobial DKPs have shown that different diastereomers exhibit significantly different potencies against various bacterial strains. nih.gov
Reciprocal Activity : An even more intriguing and rare phenomenon is "reciprocal biological activity," where enantiomers (mirror-image isomers) elicit opposite biological effects. researchgate.net For instance, in the development of DKP-based peptidomimetics, researchers have presented examples where one enantiomer might be an agonist while its mirror image is an antagonist, or one stimulates a process while the other inhibits it. researchgate.net Investigating whether the different stereoisomers of this compound exhibit such reciprocal activities could uncover novel mechanisms of action and lead to the development of highly specific molecular probes or therapeutics. This remains a largely unexplored but potentially fruitful avenue of research.
Implementation of Modern Synthetic Techniques, such as Continuous Flow Systems
The efficient and scalable synthesis of DKP derivatives is crucial for their development as therapeutics or research tools. While traditional methods exist, modern synthetic techniques offer significant advantages.
Advanced Batch Synthesis : Recent advances have improved the efficiency of DKP synthesis. Methods using solid-phase synthesis allow for the rapid creation of DKP libraries. acs.org Other modern approaches include microwave-assisted heating to accelerate cyclization reactions and the use of novel catalysts, such as diboronic acid anhydride, which enable concise and high-yield synthesis with improved atom economy. organic-chemistry.org
Continuous Flow Synthesis : An unexplored but highly promising technique for DKP synthesis is continuous flow chemistry. In a flow system, reagents are pumped through a network of tubes and reactors where the reaction occurs. This methodology offers several potential advantages over traditional batch synthesis for producing compounds like this compound:
Enhanced Safety : Hazardous reagents or intermediates can be generated and consumed in situ in small volumes, minimizing risk.
Scalability : Production can be easily scaled up by running the system for longer periods, avoiding the challenges of scaling up large batch reactors.
Improved Control : Precise control over reaction parameters such as temperature, pressure, and reaction time can lead to higher yields, better selectivity, and fewer byproducts.
Automation : Flow systems are readily automated, allowing for efficient production and optimization of reaction conditions.
The application of continuous flow technology to the synthesis of the DKP core and its derivatives represents a significant unexplored opportunity to make these valuable scaffolds more accessible for research and development.
Q & A
Q. What synthetic methodologies are most effective for constructing the piperazine-2,5-dione core?
The piperazine-2,5-dione scaffold is typically synthesized via:
- Condensation reactions : α-Amino acids react with 1,2-dicarbonyl compounds under dehydrating conditions, forming diketopiperazines (DKPs). Optimal conditions include a 1:1.2 amino acid-to-dicarbonyl ratio and prolonged heating (60–80°C for 12–48 hours) to minimize oligomerization .
- Ugi multicomponent reactions : Alkynyl inputs enable simultaneous C–C and C–N bond formation, yielding diverse DKP derivatives. For example, tryptamine conjugates are synthesized via Ugi adducts with terminal alkynes, achieving atom-economical routes to bioactive analogs .
Q. What analytical techniques validate the structural integrity of 3,6-disubstituted DKPs?
Key methods include:
- NMR spectroscopy : Confirms substitution patterns and stereochemistry (e.g., indole protons in 3,6-bis(indolylmethyl) DKPs resonate at δ 7.0–7.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weights (e.g., [M+H]⁺ peaks for cyclo(tyrosyl-tyrosyl) DKPs at m/z 373.15) .
- X-ray crystallography : Resolves absolute configurations, critical for chiral derivatives like cyclo(L-Tyr-L-Tyr) .
Q. What in vitro assays are standard for preliminary bioactivity screening?
- Antibacterial activity : Minimum inhibitory concentration (MIC) assays against Staphylococcus aureus and Escherichia coli using broth microdilution (e.g., MIC = 16–64 μg/mL for methoxy-substituted DKPs) .
- Anticancer potential : MTT assays on cancer cell lines (e.g., IC₅₀ values of 8–20 μM for tryptamine-DKP conjugates in breast cancer models) .
Advanced Research Questions
Q. How can stereochemical control be achieved during DKP synthesis?
- Chiral auxiliaries : Use of enantiopure amino acids (e.g., L-tyrosine or L-tryptophan) ensures stereospecific cyclization .
- Asymmetric catalysis : Palladium-mediated Ugi reactions with chiral ligands yield non-racemic DKPs (e.g., >90% ee for anticancer analogs) .
- Resolution techniques : HPLC with chiral stationary phases separates diastereomers (e.g., cyclo(Leu-Ile) isomers resolved on a Chiralpak AD-H column) .
Q. What molecular mechanisms underlie the antibacterial activity of 3,6-disubstituted DKPs?
- Enzyme inhibition : DKPs like 3,6-bis(4-hydroxy-3-methoxyphenyl) derivatives competitively inhibit S. aureus dehydrosqualene synthase (Ki = 2.3 μM), disrupting staphyloxanthin biosynthesis .
- Membrane disruption : Hydrophobic substituents (e.g., chloromethyl groups) enhance permeability, as shown by propidium iodide uptake assays .
Q. How do structural modifications at the 3 and 6 positions affect pharmacokinetics?
- Hydrophobicity : Chloroethyl groups increase logP values (e.g., logP = 2.97 for 3,6-bis(2-chloroethyl) DKPs vs. 1.82 for hydroxyl analogs), improving blood-brain barrier penetration .
- Metabolic stability : Methylation of hydroxyl groups reduces Phase II glucuronidation, extending half-life (t₁/₂ = 6.2 hours vs. 1.8 hours for unmethylated DKPs) .
Q. How should researchers reconcile contradictory bioactivity data across studies?
- Standardize assays : Discrepancies in MIC values often arise from variations in bacterial inoculum size (e.g., 10⁵ vs. 10⁶ CFU/mL). Adopt CLSI guidelines for reproducibility .
- Control stereochemistry : Enantiomeric impurities (e.g., 5% R,R-isomer in S,S-DKPs) can artificially inflate/deflate activity metrics .
Methodological Considerations
Q. What safety protocols are essential for handling chlorinated DKPs?
- Containment : Use fume hoods for reactions involving volatile chloroethyl intermediates (e.g., 2-chloroethylamine HCl) .
- Waste disposal : Quench excess alkylating agents with 10% sodium thiosulfate before aqueous disposal .
Q. How can computational tools optimize DKP drug design?
- Molecular docking : AutoDock Vina screens DKPs against target enzymes (e.g., dehydrosqualene synthase, PDB: 3ACX) to prioritize synthetic targets .
- QSAR modeling : Hammett constants (σ) of substituents correlate with antibacterial potency (R² = 0.89 for methoxy vs. nitro groups) .
Data Contradictions and Resolutions
| Observation | Potential Resolution |
|---|---|
| Variable MICs for similar DKPs | Standardize inoculum density and growth medium (e.g., Mueller-Hinton II agar for all tests) |
| Discrepant cytotoxicity IC₅₀ values | Validate cell line authenticity (STR profiling) and culture conditions (e.g., % FBS) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
